6-bromo-N-methylpyridin-2-amine
Overview
Description
6-bromo-N-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7BrN2 . It has a molecular weight of 187.04 g/mol . It is also known by other names such as 6-BROMO-2-METHYLAMINOPYRIDINE and MFCD09261221 .
Synthesis Analysis
The synthesis of 6-bromo-N-methylpyridin-2-amine can be achieved via a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The InChI code for 6-bromo-N-methylpyridin-2-amine is 1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) . The canonical SMILES structure is CNC1=NC(=CC=C1)Br .Chemical Reactions Analysis
6-bromo-N-methylpyridin-2-amine is a versatile organic compound that is widely used in scientific research . It serves as a flexible reagent in numerous chemical reactions, particularly in the synthesis of diverse pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-bromo-N-methylpyridin-2-amine include a molecular weight of 187.04 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 185.97926 g/mol . It has a topological polar surface area of 24.9 Ų .Scientific Research Applications
Enzyme Inhibition
6-Bromo-N-methylpyridin-2-amine (6-BMP2A) is known to act as an inhibitor for specific enzymes. This property is crucial in scientific research, particularly in the study of biochemical pathways and the development of therapeutic agents targeting these enzymes .
Synthesis of Diverse Compounds
As a versatile reagent, 6-BMP2A plays a significant role in the synthesis of a wide range of compounds. Its reactivity allows for the creation of complex molecules that can be used in various research fields, including medicinal chemistry and material science .
Pharmacological Research
The compound’s ability to inhibit certain enzymes makes it valuable in pharmacological research. It can be used to understand the interaction between drugs and their target enzymes, aiding in the design of more effective pharmaceuticals .
Chemical Biology
In chemical biology, 6-BMP2A can be utilized to modify biological molecules or systems. This helps in elucidating biological functions and mechanisms at a molecular level .
Organic Synthesis Methodology
Researchers use 6-BMP2A in developing new methods for organic synthesis. Its chemical properties enable the discovery of novel reaction pathways and catalysts .
Material Science Applications
The compound’s structural features are beneficial in material science, where it can contribute to the development of new materials with desired properties .
Safety and Hazards
The safety information for 6-bromo-N-methylpyridin-2-amine indicates that it should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C . The compound is associated with hazard statements H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if it comes into contact with the eyes .
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-Bromo-N-methylpyridin-2-amine (6-BMP2A) is phosphodiesterase-4 , an enzyme crucial in inflammation and immune response regulation . This enzyme plays a significant role in the breakdown of cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like glucagon and adrenaline.
Mode of Action
6-BMP2A acts as an inhibitor for specific enzymes, particularly phosphodiesterase-4 . By inhibiting this enzyme, 6-BMP2A prevents the breakdown of cAMP, leading to an increase in cAMP levels. This increase amplifies the response to hormones, which can have various effects depending on the specific cells and tissues involved .
Biochemical Pathways
The inhibition of phosphodiesterase-4 by 6-BMP2A affects the cAMP-dependent pathway . Elevated cAMP levels can activate protein kinase A (PKA), leading to the phosphorylation of various target proteins. These changes can affect numerous cellular processes, including inflammation and immune response regulation .
Result of Action
The inhibition of phosphodiesterase-4 by 6-BMP2A leads to an increase in cAMP levels, which can amplify the body’s response to certain hormones. This can lead to a variety of effects, depending on the specific cells and tissues involved. Notably, it has demonstrated inhibitory effects on inflammation and immune response regulation .
properties
IUPAC Name |
6-bromo-N-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEPZCPAEZKSKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541646 | |
Record name | 6-Bromo-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-methylpyridin-2-amine | |
CAS RN |
89026-79-9 | |
Record name | 6-Bromo-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-N-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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